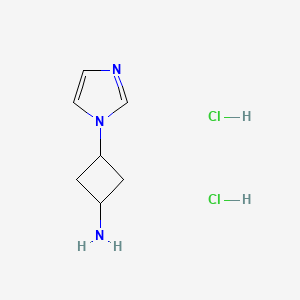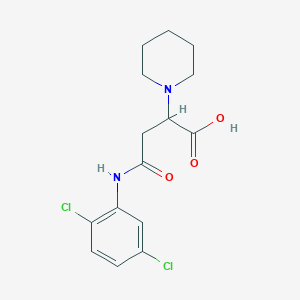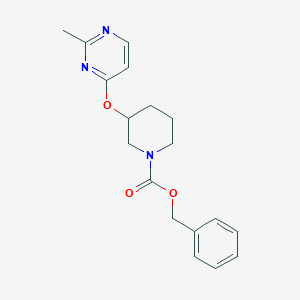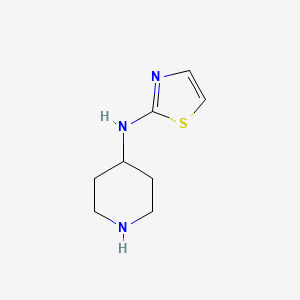
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized for various purposes, including biological and pharmacological studies.
Wirkmechanismus
The mechanism of action of N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride is not fully understood. However, it is known to interact with certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit certain enzymes involved in drug metabolism, such as cytochrome P450 2D6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain and to modulate the activity of certain neurotransmitters, including serotonin and norepinephrine. It has also been shown to have analgesic effects and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride in lab experiments is its ability to selectively interact with certain receptors in the brain. This makes it a useful tool for studying the function of these receptors. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride. One direction is to further investigate its interactions with certain receptors in the brain and to determine its role in modulating neurotransmitter activity. Another direction is to explore its potential as a therapeutic agent for various conditions, such as pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to develop more selective compounds for use in scientific research.
Synthesemethoden
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride can be synthesized through a multistep process. The first step involves the reaction of 4-tosylpiperazine with 2-bromoethylbutyrate to form N-(2-bromoethyl)butyramide tosylate. The second step involves the reaction of N-(2-bromoethyl)butyramide tosylate with sodium azide to form N-(2-azidoethyl)butyramide tosylate. The final step involves the reaction of N-(2-azidoethyl)butyramide tosylate with triethylamine and hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride has been used in scientific research for various purposes. It has been used as a pharmacological tool to study the function of certain receptors in the brain. It has also been used as a substrate for enzymes involved in drug metabolism studies. Additionally, it has been used as a fluorescent probe for the detection of nitric oxide.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S.ClH/c1-3-4-17(21)18-9-10-19-11-13-20(14-12-19)24(22,23)16-7-5-15(2)6-8-16;/h5-8H,3-4,9-14H2,1-2H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZONXMHMECBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)
![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)


![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2592904.png)
![5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2592905.png)

![Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2592907.png)
